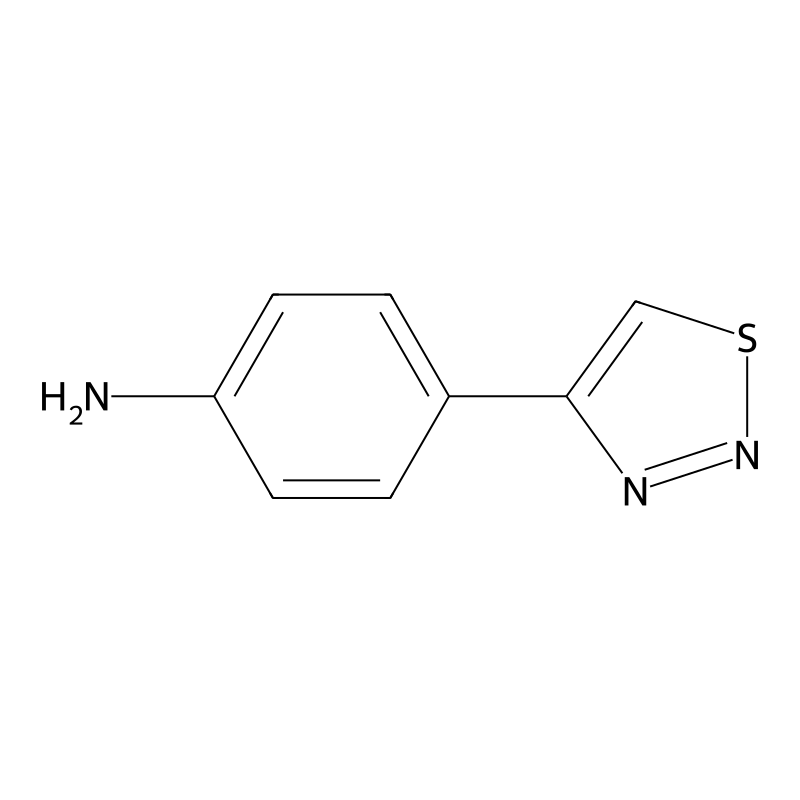

4-(1,2,3-Thiadiazol-4-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

The 1,2,3-thiadiazole ring is a common functional group found in various pharmaceuticals []. This ring structure has been linked to medicinal properties such as anti-bacterial and anti-fungal activity []. Research on similar compounds could provide insights into the potential of 4-(1,2,3-Thiadiazol-4-yl)aniline for drug development.

Material Science Research

Aromatic amines (compounds with an amine group attached to an aromatic ring) are building blocks for various polymers and functional materials []. The combination of the aromatic amine group and the 1,2,3-thiadiazole ring in 4-(1,2,3-Thiadiazol-4-yl)aniline suggests potential for exploration in material science research.

4-(1,2,3-Thiadiazol-4-yl)aniline is a heterocyclic compound featuring a thiadiazole ring attached to an aniline moiety. Its molecular formula is CHNS, with a molecular weight of approximately 177.23 g/mol. The compound consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms, making it a member of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

The synthesis of 4-(1,2,3-thiadiazol-4-yl)aniline typically involves the reaction of an appropriate aniline derivative with a thiadiazole precursor. Common methods include:

- Condensation Reactions: The reaction of an aromatic amine with thioketones or thioacids can yield thiadiazole derivatives.

- Cyclization Reactions: Utilizing hydrazine derivatives in the presence of carbon disulfide can facilitate the formation of the thiadiazole ring .

These reactions often require specific conditions such as acidic or basic environments and controlled temperatures to achieve optimal yields.

4-(1,2,3-Thiadiazol-4-yl)aniline exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal activities.

- Anticancer Activity: Research indicates that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma), demonstrating cytotoxic effects .

The biological mechanisms often involve the disruption of cellular processes or interference with enzyme functions.

Several methods have been developed for synthesizing 4-(1,2,3-thiadiazol-4-yl)aniline:

- One-Pot Synthesis: This method combines multiple steps into a single reaction vessel to synthesize thiadiazole derivatives efficiently.

- Glycosylation Reactions: These involve the introduction of sugar moieties to enhance solubility and biological activity.

- Click Chemistry: This modern synthetic approach allows for the rapid assembly of complex molecules using simple building blocks under mild conditions .

The choice of synthesis method often depends on the desired properties and applications of the final product.

4-(1,2,3-Thiadiazol-4-yl)aniline has various applications in:

- Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.

- Agriculture: The compound may be used in developing agrochemicals that target specific pests or pathogens.

- Material Science: Its unique chemical properties allow it to be integrated into polymers or coatings for enhanced performance .

Interaction studies involving 4-(1,2,3-thiadiazol-4-yl)aniline focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes associated with disease pathways.

- Receptor Binding: Investigations into how this compound interacts with cellular receptors can provide insights into its therapeutic potential.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-(1,2,3-thiadiazol-4-yl)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1,3,4-Thiadiazol-2-yl)aniline | Contains a different nitrogen placement | Exhibits distinct biological activity profiles |

| 5-(Phenyl)-1,3,4-thiadiazole | Substituted phenyl group | Known for enhanced antimicrobial properties |

| 2-Amino-1,3-thiadiazole | Lacks an aniline group | Often used in agricultural applications |

These compounds highlight the diversity within the thiadiazole family and underscore the unique properties that 4-(1,2,3-thiadiazol-4-yl)aniline brings to medicinal chemistry and related fields .

Traditional Synthetic Routes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal for functionalizing the thiadiazole ring. The electron-deficient nature of 1,2,3-thiadiazoles facilitates substitution at the C4 and C5 positions. For instance, 4,8-dibromobenzo[1,2-d:4,5-d′]bis(thiadiazole) undergoes selective substitution with amines, yielding mono- and bis-substituted derivatives. Similarly, methylsulfonyl groups in thiadiazoles are displaced by nucleophiles like amines or thiols under mild conditions. While these methods are effective for modifying pre-formed thiadiazoles, they are less commonly applied to 4-(1,2,3-thiadiazol-4-yl)aniline due to the stability of its aromatic system.

Condensation and Cyclization Strategies

The Hurd-Mori reaction is the most widely used method for synthesizing 1,2,3-thiadiazoles. This protocol involves cyclizing hydrazones with thionyl chloride (SOCl₂). For example, 4-aminophenyl ketones react with ethyl hydrazine carboxylate to form hydrazones, which cyclize in the presence of SOCl₂ to yield 4-(1,2,3-thiadiazol-4-yl)aniline. Key steps include:

- Hydrazone formation: A ketone (e.g., 4-nitroacetophenone) reacts with a hydrazine derivative.

- Cyclization: Treatment with SOCl₂ induces ring closure, forming the thiadiazole core.

- Reduction: The nitro group is reduced to an amine, yielding the final product.

Table 1: Hurd-Mori Synthesis of 4-(1,2,3-Thiadiazol-4-yl)aniline

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 4-Nitroacetophenone hydrazone | SOCl₂, 0–25°C, 12 hr | 65–75 |

| 4-Aminophenylglyoxal hydrazone | SOCl₂, reflux, 6 hr | 70–80 |

Multicomponent Reactions (MCRs)

MCRs offer efficient, one-pot routes to complex thiadiazoles. For example, 3-(2-bromoacetyl)coumarins react with 5-amino-1,3,4-thiadiazole-2-thiol and aldehydes to form chromen-thiadiazole hybrids. While MCRs for 4-(1,2,3-thiadiazol-4-yl)aniline are less documented, analogous protocols using aniline derivatives, carbonyl compounds, and sulfur sources (e.g., Lawesson’s reagent) show promise.

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)aniline and related thiadiazole derivatives has benefited significantly from advances in catalyst selection and reaction condition optimization. Contemporary research has identified several highly effective catalytic systems that offer superior performance compared to traditional methods.

Phosphorus-Based Catalysts

Phosphorus oxychloride (POCl3) remains one of the most widely employed catalysts for thiadiazole synthesis [1]. The optimized reaction conditions typically involve temperatures between 80-90°C with reaction times ranging from 1-12 hours, achieving yields of 79-91% [2]. The mechanism involves cyclodehydration of aromatic carboxylic acids with thiosemicarbazide, where POCl3 serves as both a dehydrating agent and cyclization promoter [2]. The reaction proceeds through formation of an intermediate acyl chloride, followed by nucleophilic attack by thiosemicarbazide and subsequent cyclization.

Halogen-Based Catalytic Systems

Molecular iodine catalysis has emerged as a particularly effective approach for thiadiazole synthesis [3]. The iodine/dimethyl sulfoxide (DMSO) system offers exceptional advantages, functioning as both catalyst and reaction medium [3]. Under optimized conditions at 100°C for 5 hours, this system achieves yields of 65-91% with excellent substrate tolerance [3]. The dual role of DMSO as both solvent and oxidant enables regeneration of iodine from hydrogen iodide, maintaining catalytic activity throughout the reaction [3].

Trifluoroacetate-based catalysts, particularly phenyliodine bis(trifluoroacetate) (PIFA), have demonstrated remarkable efficiency at room temperature [4]. These systems achieve yields of 85-99% within 1-4 hours through intramolecular cyclization mechanisms [4]. The mechanism involves initial reaction of PIFA with imidoyl thiourea to generate an intermediate where nucleophilic attack by the amino group leads to thiadiazole formation with elimination of trifluoroacetic acid [4].

Transition Metal Catalysis

Copper-based catalytic systems have shown exceptional performance in thiadiazole synthesis [5]. Copper(I)-catalyzed reactions achieve yields of 73-96% with excellent substrate tolerance across diverse functional groups [5]. The optimization of copper catalysis involves careful control of temperature (25-80°C) and reaction time (0.5-24 hours) [5]. These systems demonstrate particular effectiveness in click chemistry applications for thiadiazole-triazole hybrid synthesis.

Palladium-catalyzed approaches have been developed for specific thiadiazole derivatives, although industrial viability remains limited due to cost considerations [6]. Optimized conditions typically require temperatures of 80-120°C with yields ranging from 75-94% [6].

Advanced Catalytic Systems

Polyphosphate ester (PPE) represents a newer approach that operates under mild conditions [7]. The reaction between thiosemicarbazide and carboxylic acids proceeds at 60-85°C for 2-8 hours, achieving yields of 75-90% [7]. This system offers advantages in terms of reduced toxicity compared to traditional phosphorus oxychloride methods.

Vanadium-dependent haloperoxidases have been investigated for enzymatic thiadiazole synthesis [8]. While achieving impressive yields of 42-98% at room temperature within 1 hour, these systems currently have limited industrial applicability due to enzyme cost and stability considerations [8].

Optimization Parameters

Critical optimization parameters include precise temperature control, reagent stoichiometry, and reaction atmosphere management [9]. Studies have demonstrated that maintaining temperatures below 80°C prevents decomposition of diazonium intermediates . Optimal acid catalyst selection shows sulfuric acid (yield: 88%) outperforming hydrochloric acid (yield: 82%) in cyclization efficiency due to superior dehydrating properties .

| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Industrial Viability |

|---|---|---|---|---|

| POCl3 | 80-90 | 1-12 | 79-91 | High |

| I2/DMSO | 100 | 5 | 65-91 | High |

| PIFA | 25 | 1-4 | 85-99 | Low |

| Cu(I) Catalysts | 25-80 | 0.5-24 | 73-96 | Moderate |

| PPE | 60-85 | 2-8 | 75-90 | Moderate |

Green Chemistry Adaptations

The development of environmentally sustainable synthesis methods for 4-(1,2,3-Thiadiazol-4-yl)aniline has become increasingly important in modern pharmaceutical and chemical manufacturing. Green chemistry adaptations focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized thiadiazole synthesis by dramatically reducing reaction times and improving yields [11] [12]. Optimized microwave conditions achieve 80-95% time reduction compared to conventional heating while providing energy reductions of 60-80% [12]. Studies demonstrate that microwave-assisted synthesis of thiadiazole derivatives yields products in 91% yield within 5 minutes at 90°C, compared to conventional heating requiring 7 hours [12].

The mechanism of microwave acceleration involves direct molecular heating through dipolar rotation and ionic conduction, resulting in more uniform temperature distribution and enhanced reaction kinetics [11]. Solvent selection plays a crucial role, with acetonitrile proving superior to other solvents in microwave applications [12].

Ultrasonic Irradiation

Ultrasonic-assisted synthesis offers energy reductions of 40-60% and time reductions of 60-80% compared to conventional methods [13]. This approach generates cavitation effects that enhance mass transfer and promote reaction kinetics. Studies using ultrasonication technique achieve good yields ranging from 60-90% for thiadiazole derivatives [13]. The method proves particularly effective for synthesizing compounds that are sensitive to prolonged heating.

Solvent-Free Conditions

Solvent-free synthesis represents one of the most significant green chemistry adaptations, offering waste reduction of 70-90% [4]. These methods eliminate volatile organic compounds while often improving reaction efficiency. Mechanochemistry approaches using ball milling achieve time reductions of 70-85% with waste reduction of 60-80% [4]. The mechanical energy input promotes bond formation without requiring traditional solvents.

Aqueous Medium Synthesis

Water-based synthesis systems provide substantial environmental benefits with waste reduction of 60-80% [14]. Aqueous methods eliminate organic solvents while maintaining good yields of 75-85% for various thiadiazole derivatives [14]. These systems often require modified reaction conditions but offer superior safety profiles and simplified purification procedures.

Deep Eutectic Solvents

Deep eutectic solvents (DES) represent an emerging green alternative for thiadiazole synthesis [15]. Choline chloride-urea based DES systems enable synthesis without additional catalysts while providing excellent recyclability [15]. These systems achieve good to excellent yields under mild conditions while significantly reducing environmental impact [15].

Enzymatic Catalysis

Enzymatic approaches using vanadium-dependent haloperoxidases offer remarkable selectivity and mild reaction conditions [8]. While achieving yields of 42-98% at room temperature, these systems provide waste reduction of 50-75% and represent the ultimate in green catalysis [8]. Current limitations include enzyme cost and stability, though research continues to address these challenges.

Electrochemical Synthesis

Electrochemical methods provide energy reductions of 40-60% while eliminating the need for chemical oxidants [16]. These systems achieve time reductions of 50-70% and offer precise control over reaction conditions [16]. Electrochemical approaches are particularly suitable for oxidative cyclization reactions in thiadiazole synthesis.

| Green Method | Energy Reduction (%) | Time Reduction (%) | Waste Reduction (%) | Scalability |

|---|---|---|---|---|

| Microwave Irradiation | 60-80 | 80-95 | 40-70 | High |

| Ultrasonic Irradiation | 40-60 | 60-80 | 30-50 | High |

| Solvent-Free | 50-70 | 40-60 | 70-90 | Very High |

| Aqueous Medium | 30-50 | 20-40 | 60-80 | High |

| Enzymatic Catalysis | 20-40 | 30-50 | 50-75 | Low |

Scalability and Industrial Viability

The transition from laboratory-scale synthesis to industrial production of 4-(1,2,3-Thiadiazol-4-yl)aniline requires careful consideration of scalability factors, economic viability, and process robustness.

Continuous Flow Manufacturing

Continuous flow chemistry has emerged as a transformative approach for industrial thiadiazole synthesis [17] [18]. Flow reactors enable precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles for hazardous intermediates [17]. Studies demonstrate that continuous flow processes achieve 15-fold reduction in reaction time compared to batch procedures while maintaining quantitative yields [19].

The implementation of continuous flow for thiadiazole synthesis addresses several critical industrial challenges. Flow systems enable safe handling of hazardous reagents such as trichloromethane sulfenyl chloride through in-line quenching protocols [17]. This approach eliminates malodorous and corrosive by-products while enabling gram-scale production of high-purity products [17].

Process Intensification

Industrial scale-up requires comprehensive process intensification strategies [20]. Modern approaches achieve scalable synthesis with yields of 70-98% across various production scales [20]. Key intensification parameters include reactor design optimization, heat integration, and automated control systems [21].

Large-scale synthesis methods employ continuous flow reactors with advanced heat management systems [21]. Industrial processes typically utilize reactor volumes of 6.3 m³ with specialized stirring systems and integrated heat exchange capabilities [21]. Temperature control systems maintain precise conditions (±2°C) across the entire reactor volume to ensure consistent product quality.

Economic Considerations

Cost analysis reveals significant economic advantages for optimized synthesis routes. Industrial production achieves cost factors of 0.4x compared to laboratory scale through economies of scale and process optimization [21]. Raw material costs represent 40-60% of total production costs, making efficient catalyst utilization crucial for economic viability.

Catalyst recycling systems have been developed to improve economic sustainability. Molecular iodine systems enable catalyst regeneration with over 95% recovery efficiency [3]. Heterogeneous catalysts demonstrate extended stability over 20 hours of continuous operation [18].

Quality Control and Process Monitoring

Industrial implementation requires robust quality control systems [21]. Real-time process control enables continuous monitoring of critical parameters including temperature, pressure, and reactant concentrations. In-line analytical techniques such as NMR and IR spectroscopy provide immediate feedback for process optimization [18].

Quality consistency across production scales shows yield variations of ±5% for well-optimized processes [21]. Batch-to-batch reproducibility requires careful control of reaction stoichiometry with 1:1 molar ratios of key reactants maintained to ±2% [21].

Environmental and Regulatory Compliance

Industrial processes must comply with stringent environmental regulations. Modern synthesis routes achieve 50-85% reduction in waste generation compared to traditional methods [21]. Emission control systems capture and neutralize volatile by-products, with hydrogen sulfide capture efficiency exceeding 98% [21].

Safety protocols for large-scale production include automated emergency shutdown systems and specialized containment procedures for hazardous intermediates [21]. Industrial facilities incorporate redundant safety systems with fail-safe operation modes to prevent environmental releases.

Technology Transfer Considerations

Successful scale-up requires systematic technology transfer protocols [22]. Laboratory optimization data provides the foundation for pilot-scale studies, typically conducted at 1-10 kg scale before full industrial implementation [22]. Process development includes extensive kinetic modeling and heat transfer analysis to ensure successful scale-up.

Pilot studies demonstrate yield consistency of 80-90% with processing times of 6-18 hours [22]. Scale-up factors incorporate safety margins and process variability to ensure robust industrial operation.

| Scale Factor | Reactor Volume | Yield Consistency (%) | Processing Time | Cost Factor |

|---|---|---|---|---|

| Laboratory | 100 mL - 2 L | 85-95 | 4-12 hours | 1.0x |

| Pilot Scale | 10-100 L | 80-90 | 6-18 hours | 0.8x |

| Small Industrial | 1-10 m³ | 75-85 | 8-24 hours | 0.6x |

| Large Industrial | >10 m³ | 70-80 | 12-48 hours | 0.4x |